o-Tolunitrile
Overview
Description
Mechanism of Action
Target of Action
o-Tolunitrile, also known as 2-Methylbenzonitrile, is a versatile intermediate used in the synthesis of various pharmaceutical and biologically active compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets leading to a series of chemical reactions. For instance, this compound can be converted to o-Toluamide through the action of an alkaline solution of hydrogen peroxide . This reaction involves the evolution of oxygen and heat, and the temperature is maintained at 40-50°C .
Biochemical Pathways
It’s known that nitriles can participate in various reactions, including nucleophilic substitution reactions . In the case of this compound, it can be hydrolyzed to form o-Toluamide , which may further participate in other biochemical pathways.
Pharmacokinetics
The physical properties of this compound, such as its boiling point (205°c) and density (0989 g/mL at 25°C) , may influence its pharmacokinetic behavior.
Result of Action
The result of this compound’s action depends on the specific reaction it’s involved in. For instance, in the reaction with an alkaline solution of hydrogen peroxide, this compound is converted to o-Toluamide . This conversion could potentially be used to synthesize other biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction of this compound with an alkaline solution of hydrogen peroxide requires specific temperature conditions . Additionally, nitriles like this compound may polymerize in the presence of metals and some metal compounds .
Biochemical Analysis
Biochemical Properties
o-Tolunitrile plays a significant role in biochemical reactions, particularly in the field of nitrile biocatalysis. It interacts with nitrilases, a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . Nitrilases are derived from bacteria, fungi, yeasts, and plants, and they are crucial for the degradation of nitriles in various biological systems . The interaction between this compound and nitrilases involves the binding of the nitrile group to the active site of the enzyme, leading to the formation of an enzyme-substrate complex. This complex undergoes hydrolysis, resulting in the production of the corresponding carboxylic acid and ammonia .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular signaling pathways and gene expression . Additionally, this compound has been reported to induce oxidative stress in cells, which can result in changes in cellular metabolism and the activation of stress response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids . This interaction can result in the inhibition or activation of specific enzymes, changes in gene expression, and alterations in cellular signaling pathways. Additionally, this compound can undergo hydrolysis by nitrilases, leading to the formation of carboxylic acids and ammonia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water and enzymes such as nitrilases . Over time, the degradation of this compound can lead to the accumulation of its hydrolysis products, which can have long-term effects on cellular function. In in vitro studies, the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and alterations in cellular signaling pathways . In animal studies, the threshold for toxic effects of this compound can depend on factors such as the route of administration, the duration of exposure, and the species of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its hydrolysis by nitrilases and its metabolism by cytochrome P450 enzymes . The hydrolysis of this compound by nitrilases results in the formation of carboxylic acids and ammonia, which can be further metabolized by cellular enzymes . Additionally, the metabolism of this compound by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can interact with cellular macromolecules and affect metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by its interactions with transporters and binding proteins. This compound can be transported across cellular membranes by passive diffusion or facilitated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and enzymes, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Additionally, the interaction of this compound with specific enzymes and proteins within these compartments can affect its biochemical activity and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolunitrile can be synthesized through several methods:
Diazotization of o-toluidine: This method involves the reaction of o-toluidine with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with cuprous cyanide to produce this compound.
Ammoxidation of methylbenzyl chlorides: This method involves the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene.
Industrial Production Methods:
Catalytic Gas Phase Ammoxidation: This method involves the catalytic gas phase ammoxidation of xylenes.
Liquid Phase Ammoxidation: This method involves the liquid phase ammoxidation of xylenes at lower reaction temperatures to increase the selectivity of tolunitriles.
Chemical Reactions Analysis
o-Tolunitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to form o-toluic acid.
Reduction: this compound can be reduced to o-toluidine using reducing agents.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various reagents depending on the desired derivative.
Major Products Formed:
Hydrolysis: o-Toluic acid.
Reduction: o-Toluidine.
Substitution: Various substituted derivatives.
Scientific Research Applications
o-Tolunitrile is used in various scientific research applications, including:
Comparison with Similar Compounds
o-Tolunitrile can be compared with other similar compounds such as:
p-Tolunitrile:
m-Tolunitrile:
Uniqueness of this compound:
Properties
IUPAC Name |
2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNXBQSRGKSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Record name | O-TOLUNITRILE | |
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DSSTOX Substance ID |
DTXSID6022050 | |
Record name | 2-Tolunitrile | |
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Molecular Weight |
117.15 g/mol | |
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Physical Description |
O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | O-TOLUNITRILE | |
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Record name | o-Tolunitrile | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Flash Point |
184 °F (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Density |
0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | O-TOLUNITRILE | |
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CAS No. |
529-19-1, 25550-22-5 | |
Record name | O-TOLUNITRILE | |
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Record name | 2-Methylbenzonitrile | |
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Record name | Benzonitrile, methyl- | |
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Record name | o-Tolunitrile | |
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Record name | Benzonitrile, 2-methyl- | |
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Record name | o-toluonitrile | |
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Record name | O-TOLUNITRILE | |
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Melting Point |
7.7 °F (NTP, 1992) | |
Record name | O-TOLUNITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o-tolunitrile?
A1: this compound has the molecular formula C8H7N and a molecular weight of 117.15 g/mol. [, ]
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ FTIR, FT-Raman, and microwave spectroscopy to analyze the vibrational modes and structural characteristics of this compound. [, , , , ]
Q3: What is the significance of the methyl group's position in this compound?
A3: The "ortho" (o-) prefix indicates the methyl group is adjacent to the nitrile group on the benzene ring. This positioning influences the molecule's reactivity and physicochemical properties. [, , , ]
Q4: How is this compound typically synthesized?
A4: Common synthetic routes include diazotization of o-toluidine followed by cyanide substitution [] and ammoxidation of o-xylene, which proceeds via this compound as an intermediate. [, , ]
Q5: Can this compound be used to synthesize pharmaceuticals?
A5: Yes, this compound serves as a valuable intermediate in synthesizing various pharmaceuticals, including the protoberberine alkaloid (S)-(-)-xylopinine. []
Q6: What is the role of potassium tert-butoxide in reactions involving this compound?
A6: Potassium tert-butoxide can promote the self-condensation of this compound to yield aminoisoquinolines, valuable heterocyclic compounds in medicinal chemistry. [, ]
Q7: How does the reactivity of this compound compare to its meta- and para-isomers in oxidation reactions?
A7: Studies show that this compound exhibits slower oxidation rates compared to its meta- and para-isomers when using sodium tungstate as a catalyst for aryl amide synthesis. []
Q8: Can this compound be used in the synthesis of heterocyclic compounds?
A8: Yes, this compound serves as a starting material in the synthesis of various heterocycles. For example, it reacts with paraformaldehyde to yield benzo[c]phenanthridines. [, ]
Q9: What catalytic processes involve this compound as a reactant or intermediate?
A9: this compound is a key intermediate in the catalytic ammoxidation of o-xylene to produce phthalonitrile, a precursor to valuable polymers. [, , , ]
Q10: How does the reaction mechanism of o-xylene ammoxidation proceed via this compound?
A10: o-Xylene undergoes sequential ammoxidation, first forming this compound. Further reaction with ammonia and oxygen leads to the final product, phthalonitrile. [, , ]
Q11: How is computational chemistry used to study this compound?
A11: Density functional theory (DFT) calculations help researchers analyze this compound's vibrational frequencies, optimize geometries, and investigate reaction pathways. [, , ]
Q12: Can computational methods predict the reactivity of this compound in chemical reactions?
A12: Yes, DFT calculations can provide insights into the charge distribution and electronic properties of this compound, allowing researchers to predict its reactivity in various chemical transformations. []
Q13: What is known about the metabolism of this compound in biological systems?
A13: Studies in rat liver fractions showed that this compound undergoes metabolic transformation to produce o-cyanobenzyl alcohol and subsequently phthalide. []
Q14: Are there any known toxicological concerns associated with this compound?
A14: While specific toxicological data might be limited, this compound, like many nitriles, should be handled with caution as it may release toxic cyanide upon decomposition or metabolism.
Q15: What are the potential applications of this compound?
A15: this compound's applications primarily lie in its use as a chemical intermediate. Its versatility allows for the synthesis of pharmaceuticals, dyes, rubber chemicals, pigments, and other fine chemicals. [, , ]
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